molecular formula C9H14N2O2 B8444801 ethyl 1-ethyl-4-methyl-1H-pyrazole-3-carboxylate CAS No. 1092394-31-4

ethyl 1-ethyl-4-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B8444801
CAS No.: 1092394-31-4
M. Wt: 182.22 g/mol
InChI Key: NEYGIAFEBKQUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-ethyl-4-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

1092394-31-4

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 1-ethyl-4-methylpyrazole-3-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-4-11-6-7(3)8(10-11)9(12)13-5-2/h6H,4-5H2,1-3H3

InChI Key

NEYGIAFEBKQUCZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To trichloroacetyl chloride (29.4 mL, 262 mmol) was added dropwise with stirring under ice-cooling a solution of 1-ethoxyprop-1-en (25.0 g, 290 mmol) in pyridine (21.2 mL) over 30 min, diethyl ether (100 mL) was added, and the mixture was stirred at room temperature for 17 hr. 0.2N Hydrochloric acid (200 mL) was added to the reaction mixture, and the organic layer was separated, washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtrated. The filtrate was concentrated under reduced pressure, and the residue was dissolved in ethanol (130 mL). A solution of ethylhydrazine (17.4 g, 290 mmol) in ethanol (130 mL) was added over 10 min, and the mixture was stirred at 80° C. for 2 hr. The reaction mixture was concentrated under reduced pressure, and ethyl acetate and saturated aqueous sodium hydrogen carbonate solution were added to the residue. The organic layer was separated, washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtrated. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography (silica gel, hexane/ethyl acetate=95/5→50/50) to give the title compound (8.82 g, 18%) as a colorless oil.
Quantity
29.4 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
21.2 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
17.4 g
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
18%

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